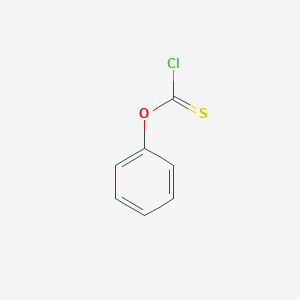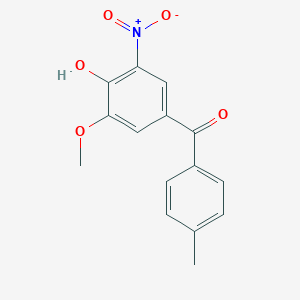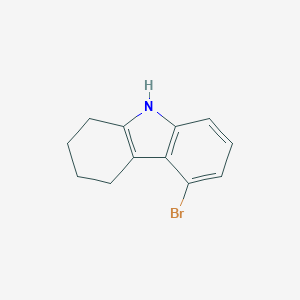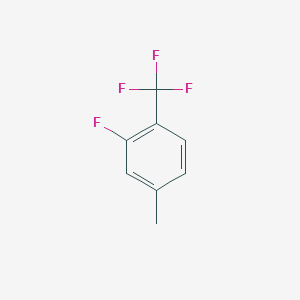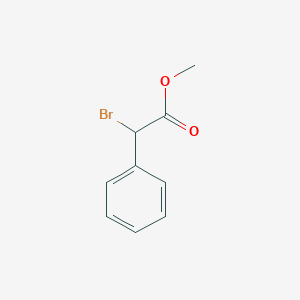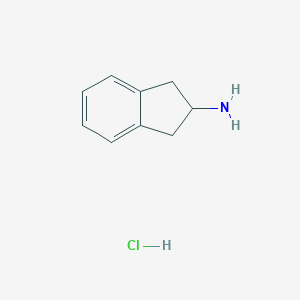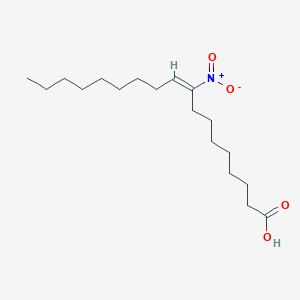![molecular formula C28H45NO4S B129396 (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate CAS No. 113323-39-0](/img/structure/B129396.png)
(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate, also known as (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate, is a useful research compound. Its molecular formula is C28H45NO4S and its molecular weight is 491.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ethyl Acetate Production and Application
Ethyl acetate is extensively used as a solvent in paints, coatings, resins, and inks, and as a main ingredient in fragrances and flavors for consumer products. The review by Patil and Gnanasundaram (2020) discusses process intensification techniques for ethyl acetate production, highlighting advantages over traditional methods and exploring various process parameters that influence ethyl acetate purity, production rate, energy consumption, and overall costs Patil & Gnanasundaram, 2020.
Organic Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT) has shown promise as an organic thermoelectric material, with significant progress in enhancing its thermoelectric properties. Yue and Xu (2012) reviewed the advancements in PEDOT-based materials, suggesting potential for military and niche applications due to PEDOT's advantageous attributes such as weight, size, and flexibility Yue & Xu, 2012.
Enzymatic Treatment of Organic Pollutants
Enzymatic approaches using laccases, peroxidases, and other enzymes have been explored for the degradation of recalcitrant organic pollutants in wastewater. Husain and Husain (2007) highlighted the role of redox mediators in enhancing the efficiency of enzymatic degradation, suggesting future prospects for the enzyme–redox mediator system in the remediation of industrial effluents Husain & Husain, 2007.
Enhancement of Thermoelectric Performance
Zhu et al. (2017) discussed various effective treatment methods to enhance the thermoelectric performance of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a leading organic thermoelectric material. The review suggests strategies for future research to develop more efficient organic thermoelectric materials Zhu et al., 2017.
Environmental Fate and Effects of Oxo-process Chemicals
Staples (2001) reviewed the environmental fate and effects of certain oxo-process chemicals, illustrating their biodegradability and low concern for aquatic life. This study provides insights into the environmental impact of industrial chemicals, potentially including derivatives or compounds related to the one of interest Staples, 2001.
Propriétés
IUPAC Name |
(4-ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24H,1,9-18H2,2-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDCTAXLDKLYGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(=O)C(C23CCC(C1(C2C(=O)CC3)C)C)C)(C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TiaMulin IMpurity E (TiaMulone,11-Oxo TiaMulin) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

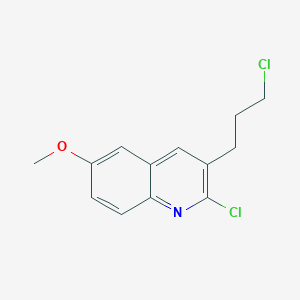

![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
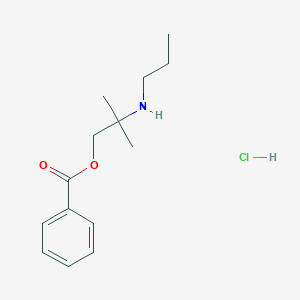
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)
